

# Lasofoxifene (LAS195319): A Technical Guide for Cancer Biology Research

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |
|----------------------|-----------|-----------|--|--|--|
| Compound Name:       | LAS195319 |           |  |  |  |
| Cat. No.:            | B15542463 | Get Quote |  |  |  |

Disclaimer: The compound "LAS195319" did not yield specific results in public scientific databases. This guide focuses on "Lasofoxifene," a selective estrogen receptor modulator (SERM) with the "LAS" prefix, which is a plausible intended subject of inquiry for cancer research.

#### Introduction

Lasofoxifene is a third-generation, non-steroidal selective estrogen receptor modulator (SERM) that has demonstrated significant potential as a research tool and therapeutic agent in the field of cancer biology, particularly for estrogen receptor-positive (ER+) breast cancer.[1] It exhibits high-affinity binding to both estrogen receptor alpha (ER $\alpha$ ) and estrogen receptor beta (ER $\beta$ ), acting as an antagonist in breast tissue to inhibit the proliferation of cancer cells.[1] Notably, lasofoxifene has shown efficacy in preclinical models of breast cancer with and without activating mutations in the estrogen receptor 1 gene (ESR1), a common mechanism of resistance to standard endocrine therapies.[2] This guide provides an in-depth overview of Lasofoxifene's mechanism of action, preclinical and clinical data, and detailed experimental protocols for its use as a research tool.

#### **Mechanism of Action**

Lasofoxifene exerts its anti-cancer effects by competitively binding to the estrogen receptor, primarily  $ER\alpha$ , which is a key driver of proliferation in the majority of breast cancers.[3] In breast cancer cells, this binding blocks the receptor's interaction with estrogen, its natural



ligand. This antagonism of ER $\alpha$  prevents the conformational changes required for the receptor to activate the transcription of genes involved in cell growth and proliferation.[1]

A critical aspect of Lasofoxifene's mechanism is its activity against ESR1 mutations. These mutations, often found in the ligand-binding domain of ER $\alpha$ , can lead to constitutive, estrogen-independent receptor activity, thereby driving resistance to aromatase inhibitors.[4] Lasofoxifene has been shown to bind to these mutant ER $\alpha$  proteins with high affinity, stabilizing an antagonist conformation and inhibiting their constitutive activity.[4][5] This leads to a reduction in tumor growth and metastasis in preclinical models of endocrine-resistant breast cancer.[4]

## **Quantitative Data**

The following tables summarize key quantitative data from preclinical and clinical studies of Lasofoxifene in breast cancer.

## Table 1: Preclinical Efficacy of Lasofoxifene in Xenograft Models



| Model                                          | Treatment                                                    | Outcome                      | Result                                                                                               | Citation |
|------------------------------------------------|--------------------------------------------------------------|------------------------------|------------------------------------------------------------------------------------------------------|----------|
| MCF7 Y537S<br>Xenograft                        | Lasofoxifene (5<br>and 10 mg/kg)<br>vs. Fulvestrant          | Primary Tumor<br>Growth      | Significantly<br>more effective<br>than fulvestrant<br>at both doses.                                | [6]      |
| MCF7 D538G<br>Xenograft                        | Lasofoxifene (5<br>and 10 mg/kg)<br>vs. Fulvestrant          | Primary Tumor<br>Growth      | Significantly<br>more effective<br>than fulvestrant<br>at both doses.                                | [6]      |
| MCF7 Y537S<br>Xenograft                        | Lasofoxifene (5<br>and 10 mg/ml)<br>vs. Fulvestrant          | Lung and Liver<br>Metastasis | Significantly inhibited metastasis at both doses, whereas fulvestrant did not.                       | [6]      |
| MCF7 D538G<br>Xenograft                        | Lasofoxifene (5<br>and 10 mg/ml)<br>vs. Fulvestrant          | Lung and Liver<br>Metastasis | Significantly inhibited metastasis at both doses.                                                    | [6]      |
| Letrozole-<br>resistant MCF7<br>LTLT Xenograft | Lasofoxifene +/- Palbociclib vs. Fulvestrant +/- Palbociclib | Primary Tumor<br>Growth      | Lasofoxifene +/- palbociclib significantly reduced tumor growth versus vehicle; fulvestrant did not. | [7]      |
| Letrozole-<br>resistant MCF7<br>LTLT Xenograft | Lasofoxifene +<br>Palbociclib vs.<br>Vehicle                 | Bone Metastases              | Significantly fewer bone metastases.                                                                 | [8]      |



Table 2: Clinical Efficacy of Lasofoxifene in ER+/HER2-Metastatic Breast Cancer with ESR1 Mutations (ELAINE 1 & 2 Trials)



| Trial                                                               | Treatment                                                          | Endpoint                                     | Result                                    | Citation     |
|---------------------------------------------------------------------|--------------------------------------------------------------------|----------------------------------------------|-------------------------------------------|--------------|
| ELAINE 1                                                            | Lasofoxifene vs.<br>Fulvestrant                                    | Median<br>Progression-Free<br>Survival (PFS) | 5.6 months vs.<br>3.7 months<br>(P=0.138) | [2][9]       |
| Objective<br>Response Rate<br>(ORR)                                 | 13.2% vs. 2.9%<br>(P=0.124)                                        | [2][10]                                      |                                           |              |
| Clinical Benefit<br>Rate (CBR) at 24<br>weeks                       | 36.5% vs. 21.6%<br>(P=0.117)                                       | [2]                                          |                                           |              |
| PFS at 12 months                                                    | 30.7% vs. 14.1%                                                    | [2]                                          | -                                         |              |
| Change in ESR1 Mutant Allele Fraction (MAF) from baseline to week 8 | Decrease in<br>82.9% of patients<br>vs. 61.5% with<br>fulvestrant. | [2]                                          | _                                         |              |
| ELAINE 2                                                            | Lasofoxifene +<br>Abemaciclib                                      | Median<br>Progression-Free<br>Survival (PFS) | ~13 months<br>(56.0 weeks)                | [11][12][13] |
| Objective<br>Response Rate<br>(ORR)                                 | 55.6%                                                              | [11][12]                                     |                                           |              |
| Clinical Benefit<br>Rate (CBR) at 24<br>weeks                       | 65.5%                                                              | [11][12]                                     |                                           |              |
| Change in ESR1 Mutant Allele Fraction (MAF) from baseline to week 4 | Decrease in<br>80.8% of<br>patients.                               | [11][12]                                     | _                                         |              |



### **Experimental Protocols**

The following are detailed methodologies for key experiments commonly used to evaluate the efficacy of Lasofoxifene.

### **Protocol 1: In Vitro Cell Proliferation Assay**

This protocol describes how to assess the anti-proliferative effects of Lasofoxifene on ER+ breast cancer cell lines such as MCF-7.

#### Cell Culture:

- Culture MCF-7 cells in DMEM/F12 medium supplemented with 10% fetal bovine serum
   (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.[14]
- For experiments, switch to a phenol red-free medium with charcoal-stripped FBS to remove exogenous estrogens.[15]

#### Treatment:

- Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.
- Prepare a serial dilution of Lasofoxifene in the appropriate vehicle (e.g., DMSO).
- Treat the cells with varying concentrations of Lasofoxifene for 72-96 hours. Include a vehicle-only control.
- Cell Viability Assessment (MTS Assay):
  - Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
  - Measure the absorbance at 490 nm using a microplate reader.
  - Calculate cell viability as a percentage of the vehicle-treated control and plot doseresponse curves to determine the IC50 value.



#### **Protocol 2: Western Blot for ERα Expression**

This protocol details the procedure for measuring the levels of ER $\alpha$  protein in breast cancer cells following treatment with Lasofoxifene.

- Protein Extraction:
  - Culture and treat MCF-7 cells with Lasofoxifene as described in Protocol 1.
  - Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
  - Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Protein Transfer:
  - Separate equal amounts of protein (20-30 μg) on an SDS-polyacrylamide gel.
  - Transfer the separated proteins to a PVDF membrane.
- Immunoblotting:
  - Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[16]
  - Incubate the membrane with a primary antibody against ER $\alpha$  (e.g., clone 1D5 or AER311) overnight at 4°C.[17]
  - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[16]
  - Use a loading control, such as β-actin, to normalize for protein loading.[16]

#### **Protocol 3: In Vivo Xenograft Tumor Model**

This protocol outlines the methodology for evaluating the anti-tumor activity of Lasofoxifene in a mouse xenograft model of ER+ breast cancer.[4][18]



- · Cell Preparation and Implantation:
  - Use luciferase-GFP tagged MCF7 cells, including wild-type and those with ESR1 mutations (e.g., Y537S, D538G).
  - Inject 250,000 cells suspended in Matrigel into the mammary ducts of female immunodeficient mice (e.g., NSG mice).[18]
- Treatment:
  - Once tumors are established, randomize the mice into treatment groups.
  - Administer Lasofoxifene orally at the desired dose (e.g., 5 or 10 mg/kg daily). Include a
    vehicle control group and a comparator arm (e.g., fulvestrant).
- Tumor Growth and Metastasis Monitoring:
  - Monitor primary tumor growth weekly using bioluminescence imaging after injecting the mice with luciferin.[18]
  - At the end of the study, measure the terminal tumor weight.
  - Assess metastasis by performing ex vivo bioluminescence imaging of organs such as the lungs, liver, and bone.[4]

#### **Protocol 4: Immunohistochemistry for Ki67**

This protocol describes the staining and analysis of the proliferation marker Ki67 in tumor tissue from xenograft models or patient samples.

- Tissue Preparation:
  - Fix harvested tumor tissues in 10% neutral buffered formalin and embed in paraffin.
  - Cut 4-μm thick sections and mount them on positively charged slides.[19]
- Staining:
  - Deparaffinize and rehydrate the tissue sections.



- Perform heat-induced epitope retrieval (e.g., using EDTA buffer, pH 9.0).[20]
- Incubate the sections with a primary antibody against Ki67 (e.g., clone MIB1).[20]
- Use a polymer-based detection system and a chromogen (e.g., DAB) to visualize the staining.[20]
- Counterstain with hematoxylin.
- · Scoring:
  - Count the percentage of invasive tumor cells with positive nuclear staining for Ki67.
  - It is recommended to count at least 500-1000 cells in areas with the highest proliferation ("hot spots").[20]

## Visualizations Signaling Pathway

Caption: Lasofoxifene's mechanism of action in an ER+ breast cancer cell.

#### **Experimental Workflow**





Click to download full resolution via product page

Caption: A typical experimental workflow for evaluating Lasofoxifene.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

• 1. cancernetwork.com [cancernetwork.com]

#### Foundational & Exploratory





- 2. Lasofoxifene versus fulvestrant for ER+/HER2- metastatic breast cancer with an ESR1 mutation: results from the randomized, phase II ELAINE 1 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ki67 in Breast Cancer Assay: An Ad Hoc Testing Recommendation from the Canadian Association of Pathologists Task Force PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. oncology-abstracts.org [oncology-abstracts.org]
- 7. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lasofoxifene as a potential treatment for aromatase inhibitor-resistant ER-positive breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sermonixpharma.com [sermonixpharma.com]
- 10. targetedonc.com [targetedonc.com]
- 11. Open-label, phase II, multicenter study of lasofoxifene plus abemaciclib for treating women with metastatic ER+/HER2- breast cancer and an ESR1 mutation after disease progression on prior therapies: ELAINE 2 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 13. researchgate.net [researchgate.net]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. Stereospecific lasofoxifene derivatives reveal the interplay between estrogen receptor alpha stability and antagonistic activity in ESR1 mutant breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Estradiol Rapidly Regulates Membrane Estrogen Receptor α Levels in Hypothalamic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Lasofoxifene as a potential treatment for therapy-resistant ER-positive metastatic breast cancer PMC [pmc.ncbi.nlm.nih.gov]
- 19. genomeme.ca [genomeme.ca]
- 20. 2.2. Ki-67 staining [bio-protocol.org]



 To cite this document: BenchChem. [Lasofoxifene (LAS195319): A Technical Guide for Cancer Biology Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542463#las195319-as-a-research-tool-for-cancer-biology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com